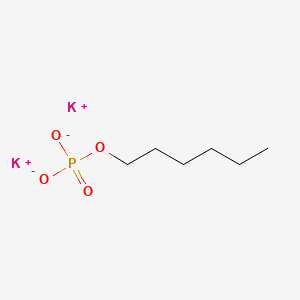
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Side Chain: The side chain can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Due to its potential biological activities, it can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazole
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazolin-2-one
Uniqueness
The uniqueness of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Eigenschaften
CAS-Nummer |
287398-91-8 |
|---|---|
Molekularformel |
C13H14FNO4 |
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
3-(5-fluoro-3-hydroxy-2-methylpentanoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14FNO4/c1-8(10(16)6-7-14)12(17)15-9-4-2-3-5-11(9)19-13(15)18/h2-5,8,10,16H,6-7H2,1H3 |
InChI-Schlüssel |
ANQSOKJQGCECSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCF)O)C(=O)N1C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)













